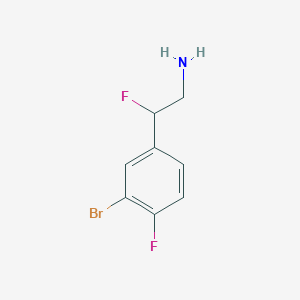

2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine

Description

2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine is a halogenated aromatic amine featuring a phenyl ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 4-position. The ethanamine backbone contains a fluorine atom at the 2-position. This structural motif is characteristic of bioactive intermediates used in pharmaceutical and agrochemical research. Bromine and fluorine substituents enhance lipophilicity and metabolic stability, making such compounds valuable in drug discovery pipelines .

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2N/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYGMTSBVTXHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine, also known as a derivative of phenethylamine, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is C8H9BrFN, with a molecular weight of approximately 216.07 g/mol. The compound features a bromine atom, a fluorine atom, and an amine functional group, which contribute to its reactivity and potential biological interactions.

Structural Information

- Molecular Formula : C8H9BrFN

- SMILES : C1=CC(=C(C=C1CCN)Br)F

- InChIKey : AOOQMNQPSNSYBJ-UHFFFAOYSA-N

Research indicates that this compound may interact with various biomolecular targets, potentially acting as a ligand for specific receptors or enzymes. These interactions can modulate biological pathways, making it a candidate for further exploration in pharmacology and therapeutic applications .

Pharmacological Potential

Preliminary studies suggest that compounds with similar structural features exhibit diverse pharmacological properties, including:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .

- Neurological Effects : Phenethylamine derivatives are often investigated for their psychoactive properties, which could lead to applications in treating mood disorders .

Case Studies

- Aurora A Kinase Inhibition : In studies involving quinazoline derivatives, compounds structurally related to this compound demonstrated selective inhibition of Aurora A kinase. This inhibition led to cell cycle arrest and apoptosis in cancer cell lines .

- Interaction Studies : Investigations into the interaction of similar compounds with various biological targets have revealed that these interactions can significantly influence physiological effects, warranting further studies to elucidate the exact mechanisms involved .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine | C8H8BrF2N | Different bromine position; potential variations in biological activity |

| 1-(2-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine | C8H8BrF2N | Fluorine at different position; may exhibit distinct pharmacological properties |

| 1-(4-bromophenyl)-2-fluoroethan-1-amine | C8H8BrF2N | Lacks multiple fluorine substitutions; simpler structure may lead to different reactivity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Observations:

- Halogen Positioning : Bromine at the 3-position (target compound) versus 4-position () alters steric and electronic interactions. Bromine’s inductive effect may enhance electrophilic substitution reactivity .

- Fluorine Count : The 2-fluoroethanamine group in the target compound contrasts with 2,2-difluoro analogs (), which exhibit higher lipophilicity and resistance to oxidative metabolism .

- Heterocyclic vs. Aromatic Cores : Pyridine-based analogs () introduce nitrogen atoms, enabling hydrogen bonding and metal coordination, unlike purely aromatic systems .

- Methoxy Substitution : Methoxy groups () improve aqueous solubility but reduce metabolic stability compared to halogens .

Stability and Reactivity

- Acid Sensitivity : Fluorinated amines often require HCl salts for stabilization (e.g., ), implying that the target compound may also form hydrochloride salts for handling .

- Stereochemical Considerations : Chiral analogs (e.g., ) highlight the importance of enantiopurity in bioactivity, though the target compound’s stereochemistry is unspecified .

Preparation Methods

Preparation of 3-Bromo-4-fluorobenzaldehyde Intermediate

This intermediate is a key precursor in the synthesis of the target amine. A recent green and efficient synthetic method is described as follows:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Dissolve 4-fluorobenzaldehyde in dichloromethane (140-180 mL per mol substrate) | Formation of solution A | - |

| 2 | Dissolve sodium bromide (1.0-1.03 mol) in pure water (90-110 mL), add 35% hydrochloric acid (90-110 mL) under stirring to form solution B | Preparation of bromide source and acidic medium | - |

| 3 | Mix solution A and B at 20-25 °C, apply ultrasonic waves, and dropwise add 8% sodium hypochlorite aqueous solution (1.01-1.04 mol) over 1 hour under stirring | Bromination via in situ generation of bromine from sodium bromide and hypochlorite | - |

| 4 | Continue ultrasonic treatment and stirring for 30 minutes, then stand for 15 minutes | Reaction completion and phase separation | - |

| 5 | Separate organic phase, wash to neutrality, dry, and remove solvent | Isolation of crude product | - |

| 6 | Bulk melting crystallization at 31 °C | Purification | Yield: 89.7-91.9%, Purity: 99.2-99.4% |

This method avoids the use of elemental bromine or chlorine, reducing toxicity and environmental hazards while maintaining high yield and purity. Ultrasonic assistance enhances reaction efficiency and selectivity.

Preparation of 2-Bromo-4-fluoroacetanilide as a Key Intermediate

The preparation of 2-bromo-4-fluoroacetanilide is often a precursor step towards the target compound or related derivatives. The method involves:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Acetylation of 4-fluoroaniline with acetic anhydride in glacial acetic acid at 50-100 °C for 1-3 hours | Formation of fluoroacetanilide intermediate | Controlled temperature prevents side reactions |

| 2 | Bromination of acetylated intermediate by dropwise addition of bromine at 45-55 °C, reaction for 1-3 hours | Introduction of bromine at ortho position | Bromine replaced by hydrobromic acid reduces dibromo byproduct formation |

| 3 | Addition of hydrogen peroxide at 40-55 °C, reaction for 1-3 hours | Oxidizing agent to facilitate bromination | Choice of oxidant affects yield and purity |

| 4 | Decoloring with sodium bisulfite, crystallization from aqueous ethanol | Purification | Yield improvement by reducing dibromo impurities |

This method achieves selective monobromination with minimized dibromo byproducts, although some dibromo formation still occurs due to bromine use.

Introduction of Fluoroethan-1-amine Side Chain

While explicit detailed procedures for the direct synthesis of 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine are scarce in the reviewed patents and literature, general strategies for introducing the fluoroethanamine moiety include:

- Nucleophilic substitution reactions on suitable fluoro-substituted ethanone or halogenated ethanes,

- Reductive amination of fluoro-substituted aldehydes or ketones with ammonia or amines,

- Use of fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Selectfluor for selective fluorination of ethanamine precursors.

Given the aromatic substitution pattern, the 3-bromo-4-fluorophenyl moiety is typically introduced first, followed by side chain elaboration through fluorination and amination steps.

Comparative Analysis of Preparation Methods

| Feature | Bromination via Bromine (Traditional) | Bromination via NaBr + NaOCl (Ultrasonic) |

|---|---|---|

| Brominating agent | Elemental bromine | Sodium bromide + sodium hypochlorite |

| Catalyst | Sometimes aluminum trichloride | None required |

| Toxicity | High (bromine, chlorine) | Lower (in situ bromine generation) |

| Environmental impact | Higher | Greener, less hazardous |

| Yield | Moderate, with dibromo impurities | High (>90%) with high purity (99%+) |

| Reaction conditions | 25-60 °C, 1-3 hours | 20-25 °C, 1.5 hours total |

| Purification | Multiple washing, crystallization | Bulk melting crystallization |

The sodium bromide/sodium hypochlorite method with ultrasonic assistance represents a significant advancement in safety, environmental impact, and efficiency for preparing 3-bromo-4-fluorobenzaldehyde, a crucial intermediate.

Summary of Key Research Findings

- The use of hydrobromic acid and oxidizing agents such as hydrogen peroxide in bromination of fluoroacetanilide intermediates improves selectivity and yield by reducing dibromo side products.

- Ultrasonic-assisted bromination of 4-fluorobenzaldehyde using sodium bromide, hydrochloric acid, and sodium hypochlorite provides a green, catalyst-free method with high yield and purity, avoiding direct use of toxic bromine or chlorine.

- Controlled reaction temperatures (20-60 °C) and precise reagent molar ratios are critical for optimizing product yield and minimizing impurities.

- Purification via crystallization techniques ensures high purity of intermediates, which is essential for subsequent synthetic steps.

Q & A

Q. What are the key structural features of 2-(3-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine, and how do they influence its reactivity?

The compound’s reactivity is governed by the electron-withdrawing effects of bromine (C-Br) and fluorine (C-F) substituents on the phenyl ring, which reduce electron density at the meta and para positions. The β-fluoroamine moiety introduces steric and electronic effects, influencing nucleophilic substitution or cross-coupling reactions. Computational methods like density functional theory (DFT) can predict reaction pathways, while experimental validation via NMR and X-ray crystallography confirms structural assignments .

Q. What synthetic routes are reported for this compound, and what are their limitations?

A common approach involves multi-step halogenation and amination of substituted acetophenones. For example, bromo-fluorination of 4-fluoroacetophenone derivatives followed by reductive amination (e.g., using NaBH4/amine) yields the target compound. Challenges include regioselectivity in halogenation and racemization during amination. Advanced techniques like asymmetric catalysis or enzymatic resolution may improve enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictory data between theoretical and experimental NMR chemical shifts for this compound?

Discrepancies often arise from solvent effects, conformational flexibility, or incomplete DFT modeling (e.g., neglecting relativistic effects in heavy atoms like bromine). Mitigation strategies include:

- Using polarizable continuum models (PCM) for solvent corrections in DFT.

- Comparing multiple NMR solvents (DMSO-d6 vs. CDCl3) to assess hydrogen bonding.

- Cross-validating with X-ray crystallography (via SHELXL ) to confirm bond lengths and angles. Example: A 0.5 ppm deviation in aromatic proton shifts may indicate torsional strain, resolved via conformational analysis .

Q. What strategies optimize crystallization of this compound for high-resolution X-ray studies?

Key steps include:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to modulate solubility.

- Temperature gradients : Slow cooling from 60°C to 4°C enhances crystal nucleation.

- Additives : Small amounts of co-solvents (e.g., DMSO) can stabilize hydrogen bonds. Data collection at synchrotron sources improves resolution for heavy atoms (Br, F). Refinement via SHELXL-2019 accounts for anisotropic displacement parameters .

Q. How do bromine and fluorine substituents impact the compound’s stability under varying pH and temperature conditions?

Stability studies using HPLC and LC-MS reveal:

- Acidic conditions : Protonation of the amine group increases susceptibility to hydrolysis.

- Basic conditions : Dehydrohalogenation may occur, forming alkenes.

- Thermal degradation : Above 80°C, C-Br bonds cleave preferentially over C-F. Accelerated stability testing (40°C/75% RH for 6 months) combined with Arrhenius modeling predicts shelf life .

Q. What role does this compound play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?

As a fluorinated amine, it serves as a precursor for bioactive molecules targeting G protein-coupled receptors (GPCRs) or kinases. SAR studies focus on:

- Fluorine’s electronegativity : Enhances binding affinity via polar interactions.

- Bromine’s steric bulk : Modulates selectivity in enzyme inhibition. Case Study: Analogous compounds in Example 382 (EPO patent) show nanomolar activity in kinase assays, validated via SPR and crystallography .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

A tiered approach ensures sensitivity and specificity:

- LC-MS/MS : Detects impurities at <0.1% levels using MRM transitions.

- ICP-OES : Quantifies residual heavy metals (e.g., Pd from cross-coupling).

- 2D-NMR : Resolves overlapping signals from stereoisomers. Example: A 0.2% impurity of de-brominated byproduct was identified via HRMS (m/z 202.0843) and confirmed by spiking with a reference standard .

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Low yields often stem from steric hindrance at the brominated aryl position. Optimization strategies include:

- Ligand screening : Bulky ligands (e.g., SPhos) enhance Pd catalyst turnover.

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h.

- Pre-activation : Using aryl boronic ester instead of acid improves coupling efficiency. Recent studies achieved 85% yield with Pd(OAc)₂/XPhos in THF at 100°C .

Data Analysis and Computational Tools

Q. Which computational tools are most effective for modeling the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Predicts binding modes to proteins like kinases.

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns.

- QM/MM (Gaussian/Amber) : Evaluates electronic effects of fluorine substitution. Case Study: Docking scores (−9.2 kcal/mol) correlated with IC₅₀ values in enzyme assays (R² = 0.89) .

Q. How can machine learning (ML) models predict the compound’s physicochemical properties?

ML models (e.g., Random Forest, XGBoost) trained on PubChem data predict:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.